Deltasol
Overview
Description
Deltasol is a glucocorticoid compound similar to cortisol, known for its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . It has been used in various therapeutic applications due to its potent biological activities.
Mechanism of Action
Target of Action
Deltasol, also known as Dexamethasone Hemisuccinate, is a synthetic steroid hormone that primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
Upon binding to the glucocorticoid receptors, this compound triggers changes in gene expression that lead to multiple downstream effects . The short-term effects of this compound include decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation .
Biochemical Pathways
This compound affects several biochemical pathways. One key pathway is the NF-κB pathway , which plays a crucial role in immune and inflammatory responses . This compound suppresses the activation of this pathway, thereby exerting its anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetics of this compound is time-dependent . It is a substrate of CYP3A , an enzyme involved in drug metabolism . Persistent administration of this compound can induce the activity of CYP3A, leading to auto-induction and changes in the clearance of this compound over time . This time-dependent pharmacokinetics can influence the bioavailability of this compound .
Result of Action
The action of this compound results in significant molecular and cellular effects. It suppresses the immune response and reduces inflammation, making it an effective immunosuppressant and anti-inflammatory agent . Moreover, this compound has been shown to have antiemetic activity, making it useful in managing chemotherapy-induced nausea and vomiting .
Action Environment
The efficacy of this compound is strongly dependent on the dosage and duration of application . Environmental factors, such as the presence of other drugs, can also influence the action, efficacy, and stability of this compound . For instance, certain drugs may increase the excretion rate of this compound, potentially reducing its serum level and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deltasol involves multiple steps, starting from simple organic molecules. The process typically includes the formation of a steroid nucleus, followed by the introduction of functional groups that confer its glucocorticoid activity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of advanced techniques such as chromatography for purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Deltasol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities, which can be used for different therapeutic purposes.
Scientific Research Applications
Deltasol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Employed in the treatment of inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in quality control.
Comparison with Similar Compounds
Cortisol: The natural glucocorticoid hormone with similar anti-inflammatory effects.
Prednisolone: A synthetic glucocorticoid with a similar mechanism of action but different pharmacokinetic properties.
Dexamethasone: Another synthetic glucocorticoid with higher potency and longer duration of action compared to Deltasol.
Uniqueness: this compound is unique in its balance of anti-inflammatory and immunosuppressive effects, making it suitable for a wide range of therapeutic applications. Its specific molecular structure allows for targeted modulation of the glucocorticoid receptor, resulting in fewer side effects compared to other glucocorticoids.
Properties
IUPAC Name |
4-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FO8/c1-14-10-18-17-5-4-15-11-16(28)8-9-23(15,2)25(17,27)19(29)12-24(18,3)26(14,34)20(30)13-35-22(33)7-6-21(31)32/h8-9,11,14,17-19,29,34H,4-7,10,12-13H2,1-3H3,(H,31,32)/t14-,17+,18+,19+,23+,24+,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKLVCVEJCEIJD-LYRWTKHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191416 | |
Record name | Deltasol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3800-86-0 | |
Record name | Dexamethasone hemisuccinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3800-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deltasol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003800860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC37630 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deltasol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXAMETHASONE SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UY5TBO121 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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